molecular formula C5H6F4O3 B158390 Methyl 2-methoxytetrafluoropropionate CAS No. 10186-63-7

Methyl 2-methoxytetrafluoropropionate

Cat. No.: B158390
CAS No.: 10186-63-7
M. Wt: 190.09 g/mol
InChI Key: CAWRUEZRLRNISR-UHFFFAOYSA-N
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Description

Methyl 2-methoxytetrafluoropropionate is an organic compound with the molecular formula C5H6F4O3. It is a fluorinated ester that has gained attention due to its unique chemical properties and potential applications in various fields. The compound is characterized by its tetrafluorinated carbon chain and methoxy group, which contribute to its reactivity and stability.

Scientific Research Applications

Methyl 2-methoxytetrafluoropropionate has several applications in scientific research:

Safety and Hazards

“Methyl 2-methoxytetrafluoropropionate” is a flammable liquid and vapour. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. Heating may cause expansion or decomposition leading to violent rupture of containers . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers I found a paper titled "this compound as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation. The first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones" . This paper might provide more detailed information about the compound.

Mechanism of Action

Target of Action

Methyl 2-methoxytetrafluoropropionate is a chemical compound with the molecular formula C5H6F4O3 The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It has been used as an intermediate in the synthesis of other compounds . For instance, it has been used in the Claisen condensation of acetophenones, leading to the formation of intermediate compounds .

Biochemical Pathways

It is known to participate in the Claisen condensation reaction, which is a carbon-carbon bond-forming reaction and a crucial step in the biosynthesis of numerous organic compounds .

Pharmacokinetics

Its molecular weight is 190.09 , which might influence its absorption and distribution in the body. Further pharmacokinetic studies are needed to understand its bioavailability and other ADME properties.

Result of Action

As an intermediate in chemical reactions, it contributes to the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a boiling point of 40-41/21 Torr , indicating that it can vaporize at relatively low temperatures. It’s also noted that heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, temperature and pressure are critical factors in its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxytetrafluoropropionate can be synthesized through the reaction of hexafluoropropylene oxide with methanol. This reaction typically occurs under reflux conditions in the presence of a base such as lithium hydride in dioxane. The resulting product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxytetrafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl trifluoropyruvate
  • Methyl 2,3,3,3-tetrafluoropropanoate
  • Methyl 2-methoxy-3,3,3-trifluoropropionate

Uniqueness

Methyl 2-methoxytetrafluoropropionate is unique due to its tetrafluorinated carbon chain and methoxy group, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWRUEZRLRNISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379548
Record name Methyl 2-methoxytetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10186-63-7
Record name Methyl 2-methoxytetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexafluoropropylene oxide (HFPO, 300 g) was added to 50 g of 25% sodium methoxide in methanol plus 450 g methanol at room temperature in a modification of the procedure of (J. Org. Chem. 31, 2312 (1960) to give CH3OCF(CF3)COOMe bp 110-118° C. This was direct fluorinated according to U.S. Pat. No. 5,488,142 and the product was methanolysed to give the same ester as in Example 11. One could then convert this to the perfluorovinyl ether as described above.
Quantity
300 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 2-methoxytetrafluoropropionate a useful reagent in organic synthesis?

A1: this compound serves as a synthetic equivalent of methyl trifluoropyruvate, a compound difficult to utilize directly due to its reactivity. This reagent allows for the introduction of the trifluoroacetyl group into various molecules. [] This is particularly useful in the synthesis of heterocyclic compounds like chromones, which are important structural motifs in medicinal chemistry. [, ]

Q2: Can you provide an example of how this compound is used in the synthesis of complex molecules?

A2: One example is its use in the synthesis of 2-(trifluoroacetyl)chromones. [] The Claisen condensation of this compound with various acetophenones, followed by acid-catalyzed cyclization, provides access to these compounds. This method showcases the utility of this compound in constructing complex molecules with potential biological activity.

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